molecular formula C17H14FN3O4 B2443520 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide CAS No. 2093512-52-6

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide

Cat. No. B2443520
CAS RN: 2093512-52-6
M. Wt: 343.314
InChI Key: WTSHNJUHAOQJGR-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide, also known as FNAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. This compound has been shown to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
In addition to its anticancer activity, this compound has also been studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it has been suggested that this compound induces cell death in cancer cells by inhibiting the activity of a key enzyme involved in DNA replication. This leads to the accumulation of DNA damage, which ultimately results in cell death.
In the case of neuroprotection, it has been suggested that this compound exerts its effect by modulating the activity of certain neurotransmitters in the brain, which helps to prevent neuronal damage and death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, which further contributes to its anticancer activity.
In the case of neuroprotection, this compound has been found to reduce oxidative stress and inflammation in the brain, which helps to prevent neuronal damage and death. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide in lab experiments is its potent anticancer and neuroprotective activity. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. In addition, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been found to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for the study of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide. One potential direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another potential direction is to study its neuroprotective activity and its potential use in the treatment of neurodegenerative diseases.
In addition, further studies are needed to determine the safety and toxicity of this compound in humans. This will be important for the development of potential therapeutic applications of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer and neuroprotective activity make it a valuable tool for studying the mechanisms of cancer cell proliferation and neurodegeneration. However, further studies are needed to determine its safety and toxicity in humans, as well as its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide involves the reaction of 4-fluorophenylglycine with 2-nitrobenzaldehyde to form the intermediate compound, which is then reacted with acetic anhydride to yield this compound. The process is carried out under reflux conditions, and the purity of the final product is ensured by recrystallization.

properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-5-7-13(8-6-12)20-10-14(17(20)23)19-16(22)9-11-3-1-2-4-15(11)21(24)25/h1-8,14H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSHNJUHAOQJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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